5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidine ring, which is further substituted with a trione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4,6-pyrimidinetrione with 2,3-dichlorobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antimycobacterial activity.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential biological activities, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The dichlorophenyl group and the pyrimidine ring are thought to play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar compounds to 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione include:
5-(Hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have different heteroaryl groups attached to the pyrimidine ring and exhibit varying biological activities.
5-(2-Chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have a chloropropylidene group instead of a dichlorophenyl group and show different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dichlorophenyl group and a pyrimidine trione core, which may contribute to its pharmacological properties. Research into its biological activity has revealed promising results in various fields, including antimicrobial and anticancer studies.
- Molecular Formula : C13H10Cl2N3O3
- Molecular Weight : 314.14 g/mol
- CAS Number : 387477
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to modulation of various biological pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme inhibition : Interference with metabolic pathways.
- Receptor binding : Modulation of signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research highlights the following key areas of biological activity for this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:
- In vitro Studies : The compound has been tested against various bacterial strains and demonstrated effective inhibition of growth.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : Research involving various cancer cell lines indicates that it can induce apoptosis and inhibit cell proliferation.
- IC50 Values : Specific studies report IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
Case Studies
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Antimicrobial Efficacy
- A study assessed the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting moderate antibacterial activity.
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Anticancer Properties
- In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent.
Data Table: Biological Activities Summary
Properties
CAS No. |
148119-29-3 |
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Molecular Formula |
C11H6Cl2N2O3 |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-7-3-1-2-5(8(7)13)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
FPLWWEZUWNRVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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